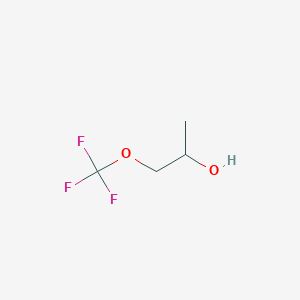

1-(Trifluoromethoxy)propan-2-ol

CAS No.:

Cat. No.: VC17967409

Molecular Formula: C4H7F3O2

Molecular Weight: 144.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7F3O2 |

|---|---|

| Molecular Weight | 144.09 g/mol |

| IUPAC Name | 1-(trifluoromethoxy)propan-2-ol |

| Standard InChI | InChI=1S/C4H7F3O2/c1-3(8)2-9-4(5,6)7/h3,8H,2H2,1H3 |

| Standard InChI Key | MKYMZVXJKBOGLV-UHFFFAOYSA-N |

| Canonical SMILES | CC(COC(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

1-(Trifluoromethoxy)propan-2-ol features a propan-2-ol backbone substituted with a trifluoromethoxy group at the 1-position. The trifluoromethoxy moiety contributes to the compound’s electronegativity and metabolic stability, traits common to organofluorine compounds . Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 914637-03-9 | |

| Molecular Formula | C₄H₇F₃O₂ | |

| Molecular Weight | 144.09 g/mol | |

| Long-Term Storage | Cool, dry environment |

The presence of both hydroxyl and trifluoromethoxy groups creates a polar yet lipophilic profile, influencing solubility and reactivity. Structural analogs, such as 1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, exhibit bioactive properties, suggesting that subtle modifications to the core structure could unlock specific applications .

Physicochemical Properties

-

Solubility: Fluorinated alcohols typically exhibit miscibility with polar organic solvents (e.g., ethanol, acetone) but limited water solubility due to the hydrophobic trifluoromethoxy group .

-

Stability: The compound is expected to be stable under ambient conditions but may decompose at elevated temperatures, releasing carbon oxides and hydrogen fluoride .

-

Spectroscopic Data: Nuclear magnetic resonance (NMR) spectra of analogs like 1,1,1-trifluoropropan-2-ol show characteristic signals for CF₃ (δ ~120 ppm in ¹⁹F NMR) and hydroxyl protons (δ ~5.97 ppm in ¹H NMR) .

Regulatory and Transport Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume